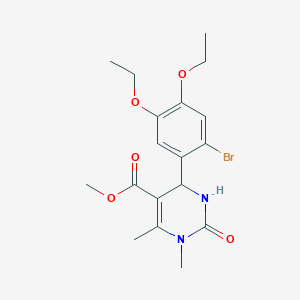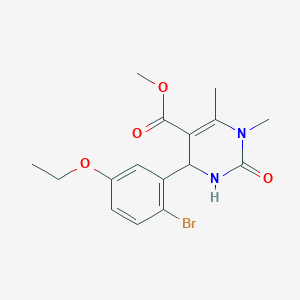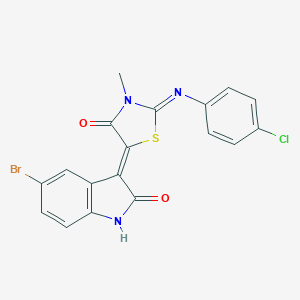![molecular formula C26H24N4OS B308183 6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308183.png)
6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine, also known as DMXB-A, is a chemical compound that has been widely studied for its potential therapeutic applications. DMXB-A belongs to the class of benzoxazepine derivatives, which have been found to exhibit a range of biological activities. In
Wirkmechanismus
6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine acts as a selective agonist of the alpha7 nicotinic acetylcholine receptor (α7nAChR), which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7nAChR has been found to have a range of effects on neuronal function, including modulation of neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of inflammatory bowel disease and arthritis. 6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has also been found to protect against oxidative stress and cell death in models of neurodegenerative disease. In addition, 6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is its selectivity for the α7nAChR, which allows for specific targeting of this receptor in experimental studies. However, one limitation of 6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is its relatively low potency, which can make it difficult to achieve significant effects at lower doses.
Zukünftige Richtungen
There are many potential future directions for research on 6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One area of interest is the development of more potent analogs of 6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine that could be used in therapeutic applications. Another area of interest is the exploration of the effects of 6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine on other biological systems, such as the immune system and the cardiovascular system. Finally, further research is needed to fully understand the mechanisms underlying the effects of 6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine on neuronal function and to identify potential therapeutic applications.
Synthesemethoden
6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine can be synthesized using a variety of methods, including the reaction of 2,5-dimethylphenyl isocyanate with 4-methylbenzyl mercaptan in the presence of a base. The reaction yields 6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine as a white solid, which can be purified using standard techniques such as recrystallization.
Wissenschaftliche Forschungsanwendungen
6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been studied extensively for its potential use as a therapeutic agent. It has been found to exhibit a range of biological activities, including anti-inflammatory, neuroprotective, and analgesic effects. 6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Eigenschaften
Produktname |
6-(2,5-Dimethylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
|---|---|
Molekularformel |
C26H24N4OS |
Molekulargewicht |
440.6 g/mol |
IUPAC-Name |
6-(2,5-dimethylphenyl)-3-[(4-methylphenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C26H24N4OS/c1-16-9-12-19(13-10-16)15-32-26-28-25-23(29-30-26)20-6-4-5-7-22(20)27-24(31-25)21-14-17(2)8-11-18(21)3/h4-14,24,27H,15H2,1-3H3 |
InChI-Schlüssel |
BJKMESRJLQLHIT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=C(C=CC(=C5)C)C)N=N2 |
Kanonische SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=C(C=CC(=C5)C)C)N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Acetyl-6-(2-methoxyphenyl)-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308101.png)
![1-[6-(1-methyl-1H-pyrrol-2-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308103.png)
![1-[6-(3-fluorophenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308104.png)
![(5Z)-2-amino-5-[(2-chloro-5-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308108.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B308109.png)

![8-(Benzyloxy)-2-[2-(3,4-dimethoxyphenyl)vinyl]quinoline](/img/structure/B308113.png)
![Methyl 4-[2-(benzyloxy)-5-bromophenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B308114.png)

![(5Z)-2-(4-chlorophenyl)imino-3-methyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B308117.png)
![4-({2-[(4-Chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B308119.png)
![2-[7-Acetyl-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate](/img/structure/B308120.png)
